2-Cyclopropyl-6-propylpyrimidin-4-amine
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of a related compound, cyprodinil (an anilinopyrimidine fungicide), showcases the dihedral angles between the planes of the central pyrimidine ring and other structural features. This structural analysis provides insights into the molecule's physical characteristics and potential interactions in various applications (Youngeun Jeon et al., 2015).
Synthesis of α-Aminophosphonates
The synthesis of α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde demonstrates an efficient method for producing these compounds, which have significant potential in medicinal chemistry due to their bioactivity (P. S. Reddy et al., 2014).
Direct N-cyclopropylation
A method for the direct N-cyclopropylation of cyclic amides and azoles employing a cyclopropylbismuth reagent was developed, highlighting the importance of cyclopropane structures in medicinal chemistry for their unique spatial, electronic features, and metabolic stability (A. Gagnon et al., 2007).
Cascade Synthesis of Pyrimidinylpyrrolidines
Research on atom economic cascade synthesis of highly functionalized pyrimidinylpyrrolidines from aminomethyl heterocycles and 4,6-dimethyl-2-formylpyrimidine reveals a versatile approach to synthesizing complex molecules with potential applications in pharmaceuticals (Elghareeb E. Elboray et al., 2011).
Palladium-Catalyzed Carbonylative Cyclization
The palladium-catalyzed carbonylative cyclization of amines via γ-C(sp3)-H activation for the diversification of amino acids and peptides is another significant application, demonstrating an advanced method for modifying amine-based molecules for therapeutic purposes (Elier Hernando et al., 2016).
properties
IUPAC Name |
2-cyclopropyl-6-propylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-3-8-6-9(11)13-10(12-8)7-4-5-7/h6-7H,2-5H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIJCZJXCWANMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-propylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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